

Harnessing RIPK1 Inhibition in Neuroscience: A Technical Guide to Preclinical Studies

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Compound of Interest		
Compound Name:	GSK962	
Cat. No.:	B15581529	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the preclinical exploration of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors in the context of neuroscience. It details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical signaling pathways and research workflows. A special note is made regarding **GSK962** and its role as a negative control for its active enantiomer, GSK'963.

Introduction to RIPK1 in Neuroscience

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, positioned at the crossroads of inflammation, apoptosis, and a programmed form of necrosis known as necroptosis.[1][2] In the central nervous system (CNS), the activation of RIPK1's kinase domain is implicated in the pathophysiology of numerous neurological disorders, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), multiple sclerosis, Parkinson's disease, and ischemic stroke.[3][4][5]

Under pathological conditions, such as those initiated by tumor necrosis factor-alpha (TNF-α), RIPK1 activation can trigger a cascade of events leading to neuroinflammation and neuronal cell death.[4] Specifically, in microglia, RIPK1 activation is associated with the production of pro-inflammatory cytokines, while in neurons and oligodendrocytes, it can lead to cell death.[4] This central role in mediating detrimental processes makes RIPK1 a compelling therapeutic target for neurodegenerative and neuroinflammatory diseases.[6]



A variety of small molecule inhibitors have been developed to target the kinase activity of RIPK1, with the aim of mitigating its pathological effects. This guide will focus on key preclinical findings related to these inhibitors.

The Case of GSK962: An Essential Negative Control

It is crucial to clarify the specific role of **GSK962** in experimental neuroscience. **GSK962** is the inactive (R)-enantiomer of GSK's potent and selective RIPK1 inhibitor, GSK'963.[3][7] As an inactive enantiomer, **GSK962** serves as an ideal negative control in both in vitro and in vivo studies to confirm that the observed biological effects of GSK'963 are indeed due to the specific inhibition of RIPK1.[7][8] Therefore, this guide will focus on the active compound, GSK'963, and other well-characterized RIPK1 inhibitors used in neuroscience research.

Quantitative Data on Key RIPK1 Inhibitors

The following tables summarize the potency and selectivity of prominent RIPK1 inhibitors that have been evaluated in preclinical and clinical settings for neurological applications.

Table 1: Biochemical and Cellular Potency of RIPK1 Inhibitors



Compoun d	Target	Assay Type	IC50	Cell Line/Syst em	Cellular IC50	Referenc e
GSK'963	RIPK1	Fluorescen ce Polarizatio n Binding	29 nM	-	-	[7][8]
RIPK1	ADP-Glo Enzymatic Assay	0.8 nM (tight binding fit)	-	-	[7]	
Necroptosi s	TNF+zVAD -induced cell death	-	Human U937 cells	4 nM	[7]	_
Necroptosi s	TNF+zVAD -induced cell death	-	Mouse L929 cells	1 nM	[7]	_
Necroptosi s	LPS/QVD- induced necroptosis	-	Mouse BMDM	3 nM	[8]	_
Necrostatin -1 (Nec-1)	RIPK1	Fluorescen ce Polarizatio n Binding	~2 μM	-	-	[7]
Necroptosi s	TNF+zVAD -induced cell death	-	Human U937 cells	~2 μM	[7]	
Necroptosi s	TNF+zVAD -induced cell death	-	Mouse L929 cells	~1 µM	[7]	_
DNL747 (SAR4430 60)	RIPK1	-	-	-	-	[9]



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pRIPK1 Inhibition	Blood- based biomarker	-	Healthy Volunteers	~80% median inhibition	[10]
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Table 2: Selectivity and In Vivo Models



Compound	Selectivity Profile	In Vivo Model	Key Findings	Reference
GSK'963	>10,000-fold selective for RIPK1 over 339 other kinases.[7]	TNF+zVAD- induced lethal shock (mice)	Complete protection from hypothermia at 2 mg/kg.[8][11]	[7][8][11]
Necrostatin-1 (Nec-1)	Known off-target activity against indoleamine-2,3-dioxygenase (IDO), though this is debated.	Middle Cerebral Artery Occlusion (MCAO) in rats	Reduced infarct volume and suppressed expression of RIPK3, MLKL, and IL-1β.[12]	[12]
Controlled Cortical Impact (TBI) in mice	Reduced brain tissue damage and improved motor and cognitive performance.[13]	[13][14]		
Kainic acid- induced epilepsy in mice	Downregulated necroptosis and apoptosis-related proteins in the hippocampus. [15]	[15]		
DNL747 (SAR443060)	Brain-penetrant small molecule.	Phase 1b in Alzheimer's Disease and ALS patients	Safe and well-tolerated at the doses tested, but development was paused due to dose-limiting off-target toxicity in preclinical	[9][10][16]



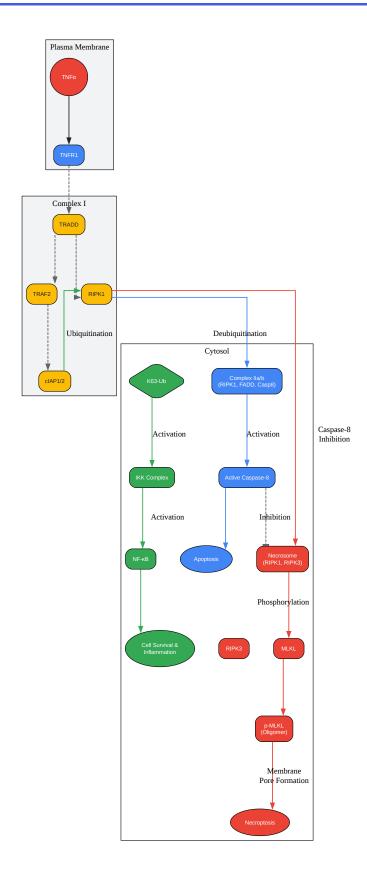
models.[9][10] [16]

Signaling Pathways of RIPK1

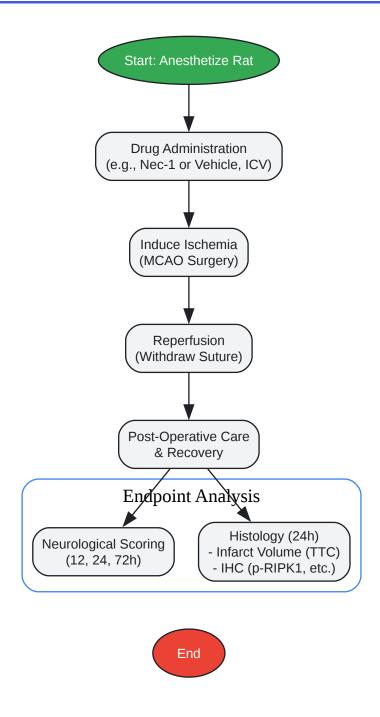
RIPK1 functions as a molecular switch downstream of death receptors like TNFR1. Upon ligand binding, RIPK1 is recruited to a membrane-bound complex (Complex I), where its ubiquitination state determines the cellular outcome.

- Survival and Inflammation: K63-linked polyubiquitination of RIPK1 in Complex I acts as a scaffold to recruit and activate the IKK complex, leading to the activation of the NF-κB signaling pathway. This promotes the transcription of pro-survival and pro-inflammatory genes.[1][17][18][19]
- Apoptosis (RIPK1-dependent): Deubiquitination of RIPK1 can lead to its dissociation from the plasma membrane and the formation of a cytosolic complex (Complex IIa or IIb) with FADD and pro-caspase-8. This results in the activation of caspase-8 and initiation of apoptosis.[17]
- Necroptosis: When caspase-8 is inhibited or absent, RIPK1 can interact with RIPK3 via their respective RHIM domains, forming a complex called the necrosome. This leads to the phosphorylation and activation of both kinases. Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like protein (MLKL), causing it to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to necroptotic cell death.[1][17]









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